molecular formula C15H15NO3S B2959115 N-[(2E)-3-methanesulfonylprop-2-en-1-yl]naphthalene-1-carboxamide CAS No. 2380195-74-2

N-[(2E)-3-methanesulfonylprop-2-en-1-yl]naphthalene-1-carboxamide

Cat. No.: B2959115
CAS No.: 2380195-74-2
M. Wt: 289.35
InChI Key: VOSIZGFBFHJMIP-VZUCSPMQSA-N
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Description

N-[(2E)-3-methanesulfonylprop-2-en-1-yl]naphthalene-1-carboxamide is a useful research compound. Its molecular formula is C15H15NO3S and its molecular weight is 289.35. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of N-[(2E)-3-methanesulfonylprop-2-en-1-yl]naphthalene-1-carboxamide generally involves multi-step organic reactions starting with the preparation of naphthalene-1-carboxylic acid. Key intermediates are typically generated through acylation reactions, followed by introduction of the methanesulfonylprop-2-en-1-yl moiety via sulfonylation and subsequent amide formation under controlled temperature and catalytic conditions.

  • Industrial Production Methods: : Scaling up the synthesis for industrial production often entails optimizing reaction conditions to achieve higher yields and purity. This might involve the use of specialized reactors and continuous flow systems to maintain consistent reaction parameters and reduce the formation of by-products.

Chemical Reactions Analysis

  • Types of Reactions: : N-[(2E)-3-methanesulfonylprop-2-en-1-yl]naphthalene-1-carboxamide undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the electronic and steric properties of the functional groups within the molecule.

  • Common Reagents and Conditions: : Typical reagents used include strong oxidizing agents like potassium permanganate for oxidation, and mild reducing agents such as sodium borohydride for reduction. Substitution reactions might employ halogenating agents or nucleophiles, with solvents like dichloromethane or acetonitrile providing the appropriate medium.

  • Major Products: : Oxidation reactions might yield sulfone derivatives, while reduction reactions could convert ketone groups into alcohols. Substitution reactions often result in various alkylated or acylated naphthalene derivatives.

Scientific Research Applications: this compound has a broad spectrum of applications:

  • Chemistry: : Used as a reagent or intermediate in organic synthesis due to its ability to participate in diverse chemical reactions.

  • Biology: : Potential role in biochemical studies, particularly as a probe or ligand that can interact with specific biomolecules or receptors.

  • Medicine: : Investigated for its therapeutic potential, possibly as an anti-inflammatory agent, antimicrobial, or in cancer research due to its bioactive properties.

  • Industry: : Utilized in the development of specialized materials or as a component in chemical processes where its unique reactivity is advantageous.

Mechanism of Action: The compound exerts its effects through interactions at the molecular level. The mechanism often involves binding to specific targets like enzymes or receptors, which can modulate biological pathways:

  • Molecular Targets and Pathways: : For instance, it might inhibit certain enzymes involved in inflammatory responses, thereby reducing inflammation. Alternatively, it could interact with bacterial cell walls, leading to antimicrobial activity.

Comparison with Similar Compounds: Comparing this compound with similar compounds highlights its uniqueness in terms of structure and functionality:

  • Similar Compounds: : Naphthalene-1-carboxamide derivatives, methanesulfonyl-containing alkenes, and other sulfonamide compounds share some similarities.

Exploring this compound uncovers a fascinating realm of chemical diversity and potential for various applications. Whether in a research lab or an industrial setting, this compound stands out as a valuable and versatile chemical entity.

Properties

IUPAC Name

N-[(E)-3-methylsulfonylprop-2-enyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-20(18,19)11-5-10-16-15(17)14-9-4-7-12-6-2-3-8-13(12)14/h2-9,11H,10H2,1H3,(H,16,17)/b11-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSIZGFBFHJMIP-VZUCSPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C=CCNC(=O)C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)/C=C/CNC(=O)C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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